Methyl 4-N-propylphenyl sulfide
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Overview
Description
Methyl 4-N-propylphenyl sulfide is an organic compound characterized by the presence of a sulfide group attached to a phenyl ring, which is further substituted with a methyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-N-propylphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-N-propylphenyl halide with methylthiolate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide is replaced by the methylthiolate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-N-propylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro-substituted phenyl sulfides, halogenated phenyl sulfides.
Scientific Research Applications
Methyl 4-N-propylphenyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of Methyl 4-N-propylphenyl sulfide involves its interaction with specific molecular targets and pathways. The sulfide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the phenyl ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Methyl phenyl sulfide: Lacks the propyl group, resulting in different chemical and physical properties.
Ethyl 4-N-propylphenyl sulfide: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Methyl 4-N-butylphenyl sulfide:
Uniqueness: Methyl 4-N-propylphenyl sulfide is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-methylsulfanyl-4-propylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRUYRAEKVGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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